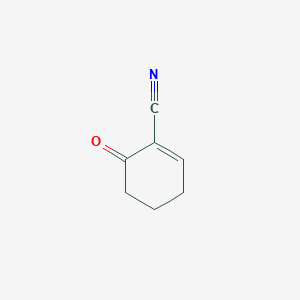

6-Oxocyclohex-1-enecarbonitrile

CAS No.:

Cat. No.: VC17389496

Molecular Formula: C7H7NO

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO |

|---|---|

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | 6-oxocyclohexene-1-carbonitrile |

| Standard InChI | InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4H2 |

| Standard InChI Key | PBJJXGSXNTXUML-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=C(C(=O)C1)C#N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 6-oxocyclohexene-1-carbonitrile derives from its cyclohexene backbone substituted with a ketone at position 6 and a nitrile group at position 1 . Its molecular formula, C₇H₇NO, corresponds to a molecular weight of 121.14 g/mol . The SMILES notation C1CC=C(C(=O)C1)C#N succinctly encodes its structure, featuring a conjugated enone system adjacent to the nitrile .

Stereochemical and Electronic Properties

The planar cyclohexene ring adopts a partially unsaturated conformation, with the ketone and nitrile groups introducing electron-withdrawing effects. This electronic configuration enhances reactivity toward nucleophilic additions at the α,β-unsaturated carbonyl . Computational models predict a dipole moment of ~4.2 D, driven by the polar nitrile and ketone functionalities .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| CAS Registry Number | 91624-93-0 | |

| SMILES | C1CC=C(C(=O)C1)C#N | |

| Predicted LogP | 1.2 (Moderate lipophilicity) |

Synthetic Methodologies

Grignard-Based Cyclohexenone Formation

A foundational approach involves Grignard reagent addition to cyclic ketones. For example, reacting cyclohexenone with organomagnesium bromides under anhydrous THF forms tertiary alcohols, which are oxidized to regenerate the ketone . Adapting this method, 6-oxocyclohex-1-enecarbonitrile could be synthesized via cyanation of a preformed cyclohexenone intermediate .

Luche Reduction and Functionalization

Luche reduction—employing NaBH₄/CeCl₃ in methanol—selectively reduces α,β-unsaturated ketones to allylic alcohols . Subsequent oxidation and cyanation steps may introduce the nitrile group. For instance, treatment with TMSCN (trimethylsilyl cyanide) in the presence of Lewis acids like ZnI₂ facilitates nitrile installation.

Table 2: Representative Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclohexenone formation | Grignard reagent, THF, −78°C | 60% |

| 2 | Oxidation | NaIO₄-SiO₂, DCM, RT | 41% |

| 3 | Cyanation | TMSCN, ZnI₂, CH₂Cl₂ | 67% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Signals at δ 2.6–2.5 (m, 2H, CH₂), δ 2.2–1.8 (m, 4H, cyclohexene CH₂), and δ 6.2 (s, 1H, C=CH) align with analogous cyclohexenones . The absence of aromatic protons distinguishes it from substituted derivatives .

-

¹³C NMR: Peaks at δ 190.1 (C=O), δ 120.3 (C≡N), and δ 130–125 (C=C) confirm the enone and nitrile groups .

Infrared (IR) Spectroscopy

Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) dominate the spectrum . A medium band near 1600 cm⁻¹ corresponds to the conjugated C=C bond.

Reactivity and Applications

Organic Synthesis Intermediates

The α,β-unsaturated ketone moiety participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic frameworks . For example, cycloadditions with dienes yield bicyclic nitriles, valuable in natural product synthesis.

Pharmaceutical Precursors

Nitrile groups are pivotal in prodrug design (e.g., vildagliptin). The electron-deficient carbon adjacent to the nitrile in 6-oxocyclohex-1-enecarbonitrile could serve as a electrophilic site for enzyme targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume